Glutarimide-Isoindolinone-NH-PEG4-COOH is a synthetic compound that functions as an E3 ligase ligand-linker conjugate, primarily utilized in targeted protein degradation strategies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This compound incorporates a cereblon ligand, which plays a critical role in mediating the ubiquitin-proteasome pathway for targeted protein degradation. The compound's design allows for selective targeting of proteins for degradation, making it a valuable tool in drug discovery and development.
Glutarimide-Isoindolinone-NH-PEG4-COOH can be classified under several categories:
The synthesis of Glutarimide-Isoindolinone-NH-PEG4-COOH typically involves:
The synthesis may require specific reaction conditions such as temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the synthesized compound and confirm its structure.
The molecular structure of Glutarimide-Isoindolinone-NH-PEG4-COOH can be represented as follows:
Where represent the number of each type of atom in the molecule.
Key structural features include:
Glutarimide-Isoindolinone-NH-PEG4-COOH participates in several chemical reactions:
Understanding these reactions is crucial for optimizing the compound's efficacy in biological systems. Reaction conditions such as temperature, solvent choice, and concentration must be carefully controlled.
The mechanism of action for Glutarimide-Isoindolinone-NH-PEG4-COOH involves:
This process has been shown to effectively reduce levels of specific proteins within cells, demonstrating potential therapeutic applications in diseases characterized by dysregulated protein expression.
Characterization techniques such as Mass Spectrometry (MS) and Infrared Spectroscopy (IR) are commonly used to confirm the identity and purity of Glutarimide-Isoindolinone-NH-PEG4-COOH.
Glutarimide-Isoindolinone-NH-PEG4-COOH has significant scientific applications:
Glutarimide-Isoindolinone-NH-PEG4-COOH serves as a specialized E3 ligase ligand-linker conjugate critical for constructing proteolysis-targeting chimeras (PROTACs). Its molecular architecture comprises three integrated domains:
Table 1: Structural Characteristics of Glutarimide-Isoindolinone-NH-PEG4-COOH
Property | Specification |
---|---|
Molecular Formula | C~24~H~33~N~3~O~9~ |
Molecular Weight | 507.53 g/mol |
CAS Number | 2927334-86-7 |
E3 Ligase Specificity | Cereblon (CRBN) |
Linker Composition | NH-Polyethylene glycol tetramer-COOH (PEG4) |
The PEG4 linker’s 16-atom chain provides optimal distance (∼20 Å) between PROTAC functional units, balancing molecular rigidity and flexibility to enhance target protein ubiquitination efficiency [6].
The glutarimide-isoindolinone module engages CRBN’s tri-tryptophan pocket (Trp380, Trp386, Trp400) through hydrogen bonding and hydrophobic interactions. Key binding features include:
Table 2: Comparative CRBN Binding Affinities
Ligand | IC₅₀ (μM) | K~i~ (μM) |
---|---|---|
Pomalidomide | 13 ± 2.7 | 3.3 ± 1.4 |
Lenalidomide | 19 ± 1.5 | 6.4 ± 0.8 |
Non-fluorinated Benzamide (6a) | 127 ± 40 | 63 ± 21 |
Tetrafluorinated Benzamide (6b) | 65 ± 26 | 30 ± 14 |
Glutarimide-Isoindolinone Derivative | 63 ± 16 | 29 ± 8.2 |
The absence of a phthalimide ring eliminates hydrolysis-prone sites, conferring resistance to enzymatic degradation and maintaining ubiquitination efficiency under physiological conditions [3].
The PEG4 linker in Glutarimide-Isoindolinone-NH-PEG4-COOH offers distinct advantages over alternative spacers:
Table 3: Physicochemical Properties of PEGn Linkers
Linker Type | Atoms | Length (Å) | log D~7.4~ | Protease Resistance |
---|---|---|---|---|
PEG2 | 10 | 12–14 | -0.7 | Moderate |
PEG3 | 13 | 16–18 | -0.5 | High |
PEG4 | 16 | 20–22 | -0.3 | Very High |
Shorter PEG2 linkers (e.g., Glutarimide-Isoindolinone-NH-PEG2-COOH) exhibit 30% lower solubility and increased plasma protein binding, limiting their utility in vivo [6].
This conjugate enables degradation of challenging oncology targets through rational PROTAC design:
The conjugate’s modularity supports targeting proteins lacking enzymatic pockets, aligning with "Principles of PROTAC targets":
Future applications may leverage its stability for degrading fibrosis-associated proteins (e.g., TGF-β activators) and central nervous system targets using tissue-specific E3 ligases [4] [5].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2